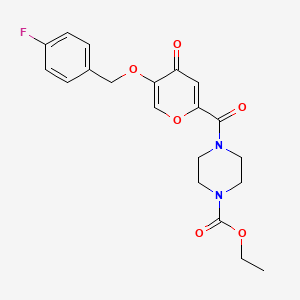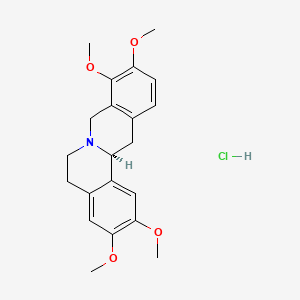
Gindarine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Gindarine hydrochloride can be synthesized through various chemical processes. One common method involves the extraction of total alkaloids from plant raw materials, followed by separation using chromatographic techniques . The synthetic route typically involves the reaction of specific plant extracts with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and crystallization processes. The compound is then converted into its hydrochloride form through reaction with hydrochloric acid under controlled conditions .
化学反应分析
Types of Reactions
Gindarine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
科学研究应用
Gindarine hydrochloride has a wide range of scientific research applications:
作用机制
Gindarine hydrochloride exerts its effects primarily through its interaction with dopamine receptors. It acts as a selective dopamine D1 receptor antagonist, which helps in reducing pain and muscle tension . The compound also influences other neurotransmitter systems, contributing to its sedative and anxiolytic effects .
相似化合物的比较
Similar Compounds
Rotundine: Another isoquinoline alkaloid with similar analgesic and sedative properties.
Tetrahydropalmatine: A closely related compound with similar pharmacological effects.
Uniqueness
Gindarine hydrochloride is unique due to its specific interaction with dopamine receptors and its potent muscle relaxant properties. Its ability to act as a selective dopamine D1 receptor antagonist sets it apart from other similar compounds .
属性
CAS 编号 |
4880-82-4 |
|---|---|
分子式 |
C21H26ClNO4 |
分子量 |
391.9 g/mol |
IUPAC 名称 |
(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;hydrochloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H/t17-;/m0./s1 |
InChI 键 |
MGSZZQQRTPWMEI-LMOVPXPDSA-N |
手性 SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl |
规范 SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)
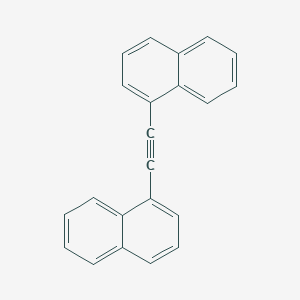



![N,N-dimethyl-4-[6-(2,3,4,5-tetraphenylphenyl)pyridin-3-yl]aniline](/img/structure/B14133927.png)
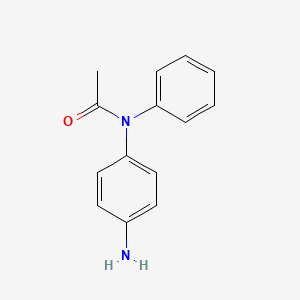

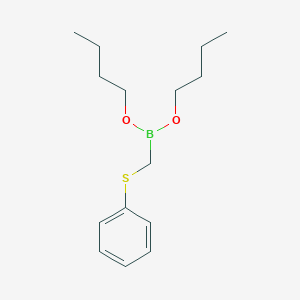

![Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate](/img/structure/B14133970.png)

